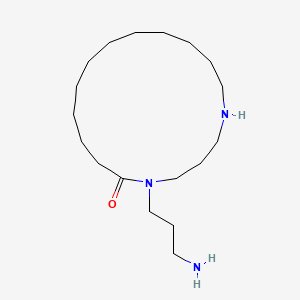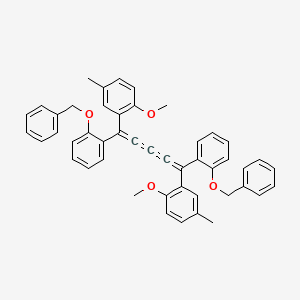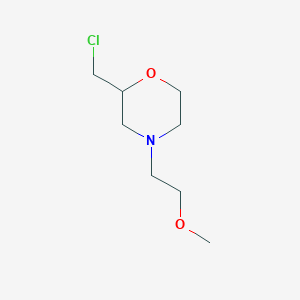
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms The compound this compound is characterized by the presence of a chloromethyl group at the second position and a methoxyethyl group at the fourth position of the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine typically involves the reaction of morpholine with appropriate chloromethylating and methoxyethylating agents. One common method involves the use of chloromethyl methyl ether and 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the compound can result in the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include azido, thiocyanato, and alkoxy derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and amines.
科学的研究の応用
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-(Chloromethyl)-4-(2-methoxyethyl)morpholine involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, nucleic acids, and other cellular components. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cell death. The methoxyethyl group may enhance the compound’s solubility and facilitate its cellular uptake.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)morpholine: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
4-(2-Methoxyethyl)morpholine: Lacks the chloromethyl group, which may reduce its potential for nucleophilic substitution reactions.
2-(Bromomethyl)-4-(2-methoxyethyl)morpholine: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may influence its reactivity and biological activity.
Uniqueness
2-(Chloromethyl)-4-(2-methoxyethyl)morpholine is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
64317-41-5 |
|---|---|
分子式 |
C8H16ClNO2 |
分子量 |
193.67 g/mol |
IUPAC名 |
2-(chloromethyl)-4-(2-methoxyethyl)morpholine |
InChI |
InChI=1S/C8H16ClNO2/c1-11-4-2-10-3-5-12-8(6-9)7-10/h8H,2-7H2,1H3 |
InChIキー |
XIOKBXMCLGTWRR-UHFFFAOYSA-N |
正規SMILES |
COCCN1CCOC(C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


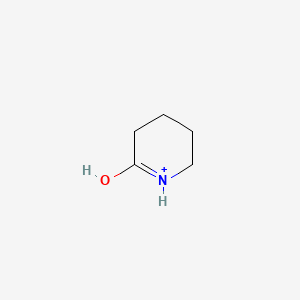
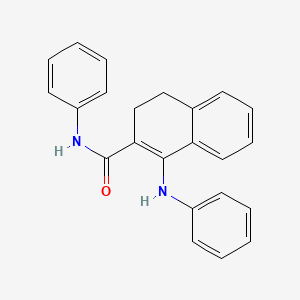

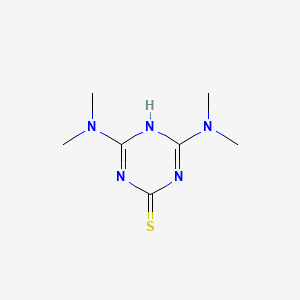
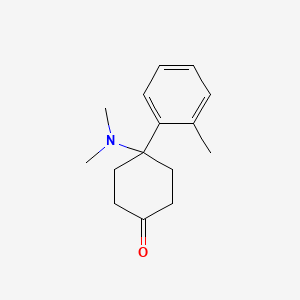


![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

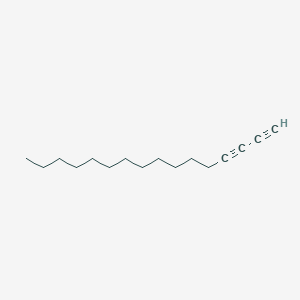
![N-[(2,4-Dihydroxyphenyl)methyl]urea](/img/structure/B14486299.png)
